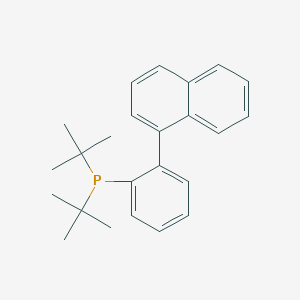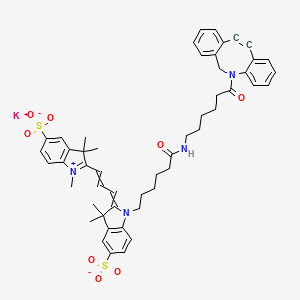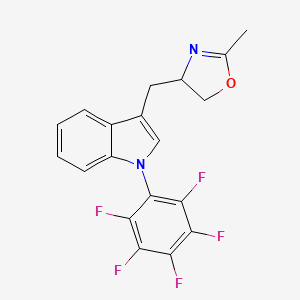
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is a complex organic compound that features a unique combination of structural elements. This compound includes a perfluorophenyl group, an indole moiety, and a dihydrooxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the perfluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the dihydrooxazole ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxazole and indole derivatives, which can be further utilized in different applications.
Scientific Research Applications
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The perfluorophenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, while the indole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-methyl-4-((1-(trifluoromethyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
- (S)-2-methyl-4-((1-(pentafluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
Uniqueness
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C19H13F5N2O |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-methyl-4-[[1-(2,3,4,5,6-pentafluorophenyl)indol-3-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H13F5N2O/c1-9-25-11(8-27-9)6-10-7-26(13-5-3-2-4-12(10)13)19-17(23)15(21)14(20)16(22)18(19)24/h2-5,7,11H,6,8H2,1H3 |
InChI Key |
XYJPNQBXDWVGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


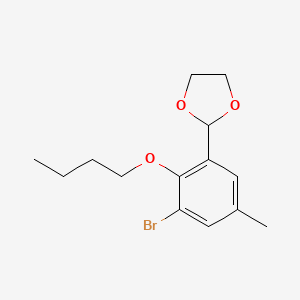
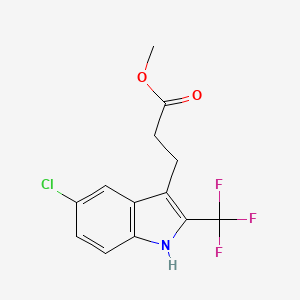


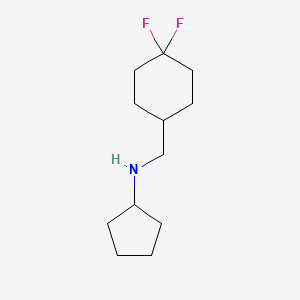
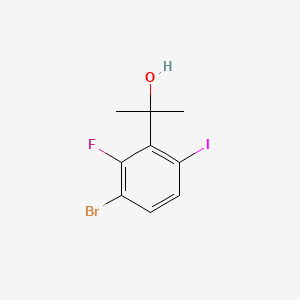
![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)
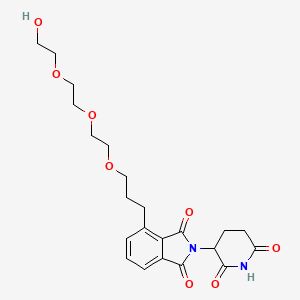
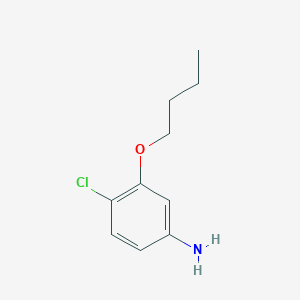
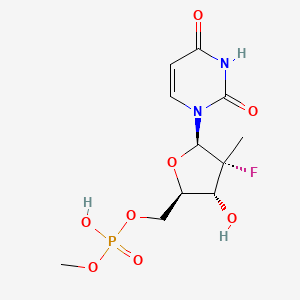
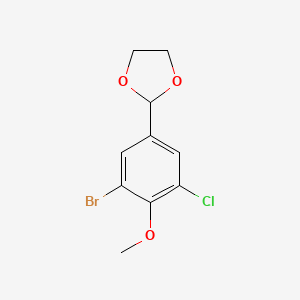
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14771907.png)
